Agomelatine Dimer Urea

Vue d'ensemble

Description

Agomelatine is a novel antidepressant with a dual mechanism of action: it acts as a potent agonist at melatonin MT₁ and MT₂ receptors and as a neutral antagonist at the 5-HT₂C serotonin receptor . This unique pharmacological profile distinguishes it from traditional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), by targeting circadian rhythm regulation and serotoninergic pathways . Agomelatine is particularly noted for improving sleep architecture and addressing anhedonia, making it a preferred option for patients with major depressive disorder (MDD) accompanied by insomnia or circadian disruptions . Its metabolism primarily involves cytochrome P450 enzymes (CYP1A1, 1A2, and 2C9), producing inactive metabolites .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Agomelatine Dimer Urea involves the reaction of N,N’-Bis[2-(7-methoxy-1-naphthalenyl)ethyl]urea with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the protection and deprotection of functional groups, as well as purification processes to ensure the desired purity and yield .

Industrial Production Methods: Industrial production of this compound follows stringent protocols to maintain high quality and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification techniques such as crystallization, filtration, and chromatography . Quality control measures are implemented to ensure the final product meets the required standards for pharmaceutical applications .

Analyse Des Réactions Chimiques

Chemical Reactions

- Hydrolysis: The urea bond in Agomelatine Dimer Urea can undergo hydrolysis under acidic or basic conditions, resulting in the release of agomelatine.

- Acylation: this compound can participate in acylation reactions.

Stability and Reactivity

This compound is stable under normal conditions. It should be stored in a well-ventilated place and kept tightly closed .

- Reactivity: No specific reactivity data is available .

- Conditions to Avoid: Strong acids, strong bases, and strong oxidizing agents .

- Hazardous Decomposition Products: No known hazardous decomposition products are available .

Related Biological Activities

This compound shares structural and functional similarities with agomelatine. Research suggests it functions as an agonist at melatonin receptors (MT1 and MT2) and a neutral antagonist at serotonin 5-HT2C receptors. Studies have indicated that agomelatine-related compounds can induce apoptosis in cancer cell lines, suggesting potential anticancer properties.

Comparison of this compound with other compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Agomelatine | Parent compound | Melatonin receptor agonist; antidepressant |

| Melatonin | Natural hormone | Regulates sleep-wake cycles; less selective |

| Sertraline | SSRI | Primarily targets serotonin transporters |

| Trazodone | Serotonin Antagonist | Dual mechanism; also used as a sleep aid |

This compound's dimeric structure and urea linkage differentiate it from the above compounds, which could enhance its efficacy and specificity in receptor interactions.

Applications De Recherche Scientifique

Chemical Applications

Agomelatine Dimer Urea serves as a reference standard in analytical chemistry. Its role includes:

- Quality Control : Used to ensure the accuracy and precision of analytical methods in pharmaceutical production.

- Stability Studies : Assists in evaluating the stability of Agomelatine formulations, providing insights into the compound's behavior under different conditions.

Biological Research

In biological studies, this compound has been employed to investigate the effects of impurities on biological systems. Specific applications include:

- Pharmacokinetics and Pharmacodynamics : Research into how this compound influences the pharmacokinetic properties of Agomelatine itself, contributing to a better understanding of its therapeutic effects and potential side effects .

- Impurity Effects : Studying how impurities like this compound affect biological responses, which is critical for developing safer pharmaceutical products .

Medical Applications

This compound has potential applications in medical research, particularly concerning depression treatment:

- Therapeutic Formulations : The compound can be used in developing new formulations for treating depression, leveraging its interaction with Agomelatine to enhance therapeutic efficacy .

- Clinical Studies : Investigations into its effectiveness as an adjunct therapy in patients with treatment-resistant depression have shown promise, although more research is needed to establish its clinical benefits fully .

Case Study 1: Efficacy in Depression Treatment

A study highlighted that patients treated with Agomelatine demonstrated significant improvements in depression symptoms compared to those receiving placebo. However, those requiring dose adjustments also showed varying responses when impurities like this compound were present .

Case Study 2: Pharmacokinetic Investigations

Research indicated that the pharmacokinetic profile of Agomelatine could be influenced by the presence of impurities such as this compound. Understanding these interactions helps refine dosage forms and improve patient outcomes .

Mécanisme D'action

Agomelatine Dimer Urea, as an impurity of Agomelatine, does not have a direct mechanism of action. Agomelatine itself acts as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT2C) receptors . This dual action helps resynchronize circadian rhythms and improve mood and sleep patterns in patients with major depressive disorder . The molecular targets and pathways involved include the modulation of melatonin and serotonin receptors, leading to changes in neurotransmitter release and receptor activity .

Comparaison Avec Des Composés Similaires

Efficacy

Meta-Analyses and Controlled Trials

Agomelatine demonstrates efficacy comparable to SSRIs and SNRIs in treating MDD. A meta-analysis of 20 randomized controlled trials (RCTs) involving 7,460 participants found agomelatine’s effect size (standardized mean difference [SMD] = 0.24) similar to other antidepressants (SMD = 0.00) . Specific comparisons include:

- Escitalopram : Agomelatine showed equivalent reductions in Hamilton Depression Rating Scale (HAMD-17) scores but improved morning alertness and reduced daytime sleepiness .

- Fluoxetine : In severely depressed patients (HAMD ≥ 25), agomelatine was statistically superior at 8 weeks .

- Venlafaxine : Comparable efficacy but with fewer sexual side effects .

- Placebo : Agomelatine’s superiority was consistent (SMD = 0.24) but moderated by publication bias in favor of positive trials .

Anhedonia and Sleep Benefits

Agomelatine outperformed venlafaxine and bupropion in alleviating anhedonia, with significant reductions in Snaith-Hamilton Pleasure Scale (SHAPS) scores within 2 weeks . Its melatonergic action also normalizes sleep-wake cycles, a feature absent in SSRIs/SNRIs .

Table 1: Efficacy Outcomes in Key RCTs

Hepatic and Renal Effects

- Liver Enzymes: Agomelatine significantly elevates serum transaminases (SGPT/SGOT) compared to escitalopram, with levels exceeding normal ranges in 1–2% of patients .

- Renal Toxicity: In animal studies, agomelatine increased urea nitrogen and creatinine (more pronounced in females) compared to GW117, a structurally related compound .

Sexual Dysfunction and Discontinuation

Agomelatine has minimal sexual side effects and lacks discontinuation syndrome, unlike venlafaxine and SSRIs .

Table 2: Adverse Effect Profiles

Mechanisms of Action

Agomelatine’s melatonergic agonism enhances circadian synchronization and dopamine/norepinephrine release in the prefrontal cortex, while 5-HT₂C antagonism disinhibits these pathways . This contrasts with SSRIs/SNRIs, which primarily modulate serotonin/norepinephrine reuptake. Preclinical studies also highlight agomelatine’s antioxidant and anti-inflammatory effects, reversing oxidative stress and cytokine imbalances (e.g., TNF-α, IL-6) in animal models .

Table 3: Mechanism Comparison

| Mechanism | Agomelatine | SSRIs/SNRIs |

|---|---|---|

| Primary Target | MT₁/MT₂ + 5-HT₂C | Serotonin/Norepinephrine reuptake |

| Circadian Regulation | Yes | No |

| Dopaminergic Modulation | Enhanced (via 5-HT₂C blockade) | Limited |

Limitations and Controversies

Activité Biologique

Agomelatine Dimer Urea is a compound derived from agomelatine, an antidepressant known for its melatonergic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

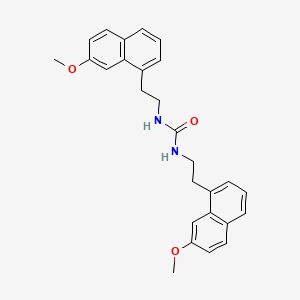

Chemical Structure and Properties

This compound is characterized by a unique dimeric structure linked through a urea moiety. Its chemical identity is denoted by the CAS number 185421-27-6. The compound retains significant structural similarities to agomelatine, which allows it to interact with melatonin and serotonin receptors effectively.

Receptor Interactions:

- Melatonin Receptors (MT1 and MT2): this compound acts as an agonist at these receptors, contributing to its potential antidepressant effects and regulation of circadian rhythms.

- Serotonin Receptors (5-HT2C): The compound functions as a neutral antagonist at the 5-HT2C receptors. This antagonism enhances the release of dopamine and norepinephrine, which are crucial for mood regulation .

Antidepressant Effects

This compound exhibits biological activities akin to those of agomelatine, particularly in modulating mood disorders. Studies suggest that its receptor interactions may lead to improved depressive symptoms through enhanced neurotransmitter activity.

Nephroprotective Effects

A study investigating the nephroprotective role of agomelatine in contrast-induced nephrotoxicity (CIN) found that it significantly improved kidney function markers such as blood urea nitrogen (BUN) and creatinine levels. While this study primarily focused on agomelatine, it provides insights into potential protective effects that may extend to this compound due to their structural similarities .

Table: Comparison of Biological Activities

| Activity Type | This compound | Agomelatine |

|---|---|---|

| Antidepressant | Yes | Yes |

| Anticancer | Potential | Yes |

| Nephroprotective | Potential | Yes |

| Receptor Interaction | MT1/MT2 agonist, 5-HT2C antagonist | MT1/MT2 agonist, 5-HT2C antagonist |

Case Studies

-

Case Study on Hemodialysis Patients:

A clinical observation involving hemodialysis patients assessed the efficacy of agomelatine in treating major depressive disorder (MDD). While sertraline led to remission in depressive symptoms for most patients, those treated with agomelatine did not achieve similar outcomes despite dose adjustments. This highlights the need for further investigation into the efficacy of this compound in clinical settings . -

Nephrotoxicity Model:

In a rat model of nephrotoxicity induced by glycerol and contrast media, agomelatine administration led to significant reductions in serum BUN and creatinine levels, alongside improved histopathological scores. This suggests that this compound could similarly mitigate renal damage due to its analogous properties .

Propriétés

IUPAC Name |

1,3-bis[2-(7-methoxynaphthalen-1-yl)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3/c1-31-23-11-9-19-5-3-7-21(25(19)17-23)13-15-28-27(30)29-16-14-22-8-4-6-20-10-12-24(32-2)18-26(20)22/h3-12,17-18H,13-16H2,1-2H3,(H2,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLOKCBHVVICPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CCNC(=O)NCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.